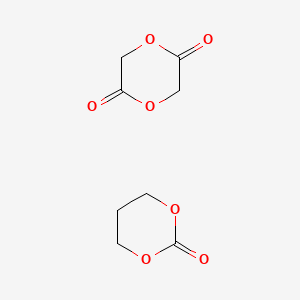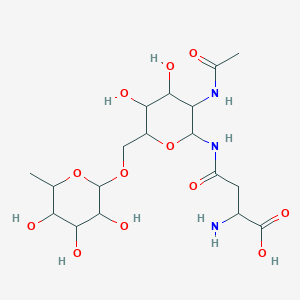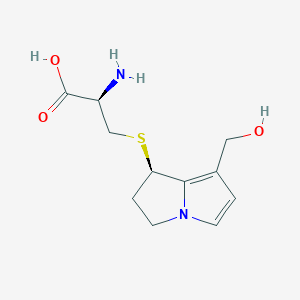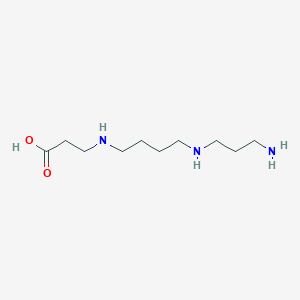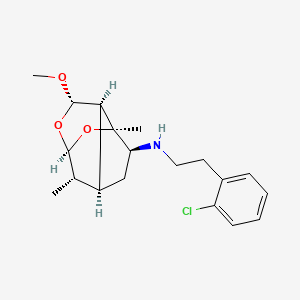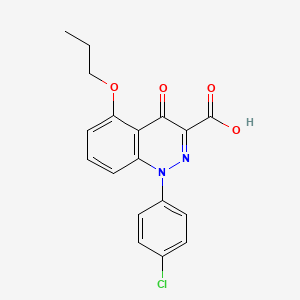
1-(4-Chlorophenyl)-4-oxo-5-propoxy-cinnoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SC-1271 is a member of cinnolines.
Aplicaciones Científicas De Investigación
Pollen Suppressant in Wheat
One application of a compound similar to 1-(4-Chlorophenyl)-4-oxo-5-propoxy-cinnoline-3-carboxylic acid is as a pollen suppressant in wheat. Specifically, SC-2053, which is closely related, has been studied for its metabolism in wheat plants and wheat callus cultures. It was found that the compound and its metabolites accumulate significantly in the plant, indicating its potential utility in hybrid wheat production (Cross et al., 1995).
Structural Analysis and Crystal Formation
The structure of cinoxacin, another compound similar to 1-(4-Chlorophenyl)-4-oxo-5-propoxy-cinnoline-3-carboxylic acid, has been examined in detail. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their potential applications in various fields including materials science and pharmaceuticals (Rosales et al., 1985).
Synthesis and Modification
Research has been conducted on the synthesis of various derivatives of cinnoline-based compounds. These studies often explore the synthesis of new structures, which can lead to the discovery of compounds with novel properties or potential applications in drug development and other areas (Zinchenko et al., 2009).
Antioxidant Activity
Investigations into the antioxidant activity of tricyclic compounds containing a tetrahydroquinoline moiety have been carried out. These studies explore the potential for such compounds to serve as antioxidants, which could have implications in medical research, particularly in the development of treatments for diseases caused by oxidative stress (Rudenko et al., 2014).
Metal Complex Formation
The formation of metal complexes with cinoxacin has been studied. These complexes can have various applications, including potential use in catalysis, material science, and as models for biological systems (Ruiz et al., 1999).
Propiedades
Número CAS |
130561-18-1 |
|---|---|
Nombre del producto |
1-(4-Chlorophenyl)-4-oxo-5-propoxy-cinnoline-3-carboxylic acid |
Fórmula molecular |
C18H15ClN2O4 |
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-4-oxo-5-propoxycinnoline-3-carboxylic acid |
InChI |
InChI=1S/C18H15ClN2O4/c1-2-10-25-14-5-3-4-13-15(14)17(22)16(18(23)24)20-21(13)12-8-6-11(19)7-9-12/h3-9H,2,10H2,1H3,(H,23,24) |
Clave InChI |
VFYQJNIDOUTUCX-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC2=C1C(=O)C(=NN2C3=CC=C(C=C3)Cl)C(=O)O |
SMILES canónico |
CCCOC1=CC=CC2=C1C(=O)C(=NN2C3=CC=C(C=C3)Cl)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



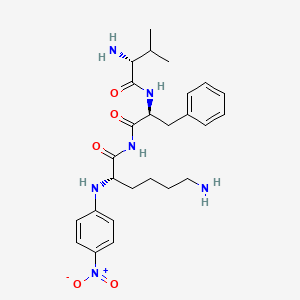
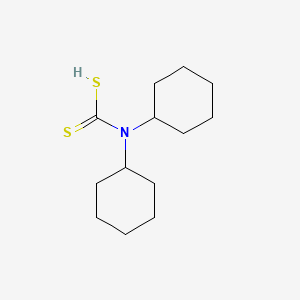
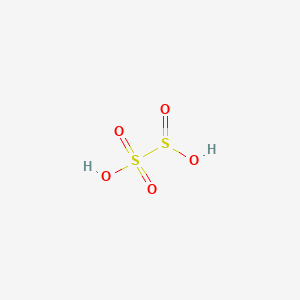
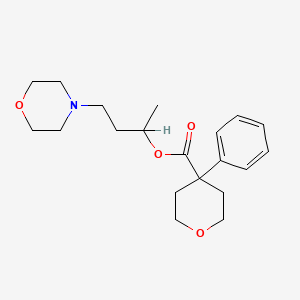
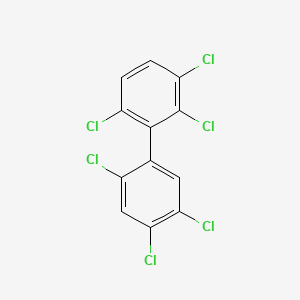
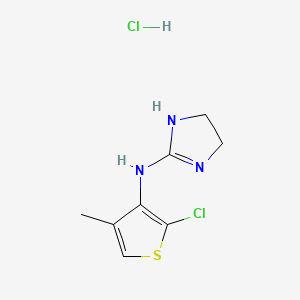
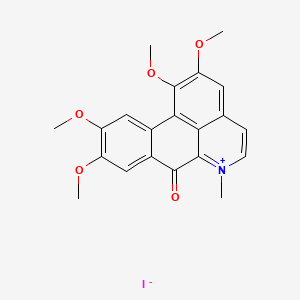
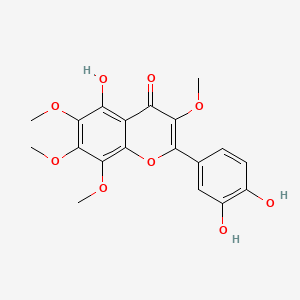
![6-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B1196450.png)
